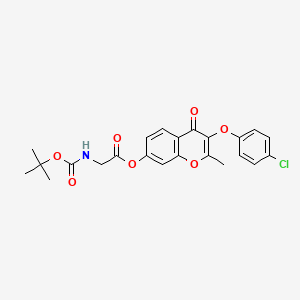![molecular formula C17H15BrF3NO4 B4891993 2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B4891993.png)
2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide, commonly known as BTB-TFM, is a chemical compound used in scientific research. It belongs to the class of benzamides and is widely used in various applications due to its unique properties.
Mecanismo De Acción
BTB-TFM acts as a competitive inhibitor of the E3 ubiquitin ligase, preventing the degradation of target proteins. It binds to the BTB domain of the E3 ubiquitin ligase, thereby blocking the interaction between the E3 ubiquitin ligase and the target protein.
Biochemical and Physiological Effects:
BTB-TFM has been shown to have a wide range of biochemical and physiological effects. It has been found to regulate the degradation of various proteins, including p53, c-Myc, and HIF-1α. BTB-TFM has also been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using BTB-TFM in lab experiments is its specificity towards the E3 ubiquitin ligase. It allows researchers to study the function and regulation of specific proteins and pathways. However, one of the limitations of using BTB-TFM is its potential off-target effects, which can lead to unintended consequences.
Direcciones Futuras
There are several future directions for the use of BTB-TFM in scientific research. One potential application is in the development of new cancer therapies. BTB-TFM has been shown to inhibit the growth of cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Another future direction is in the study of the regulation of protein degradation pathways, which could lead to the development of new drugs for various diseases. Additionally, the development of new ligands for the E3 ubiquitin ligase could lead to the discovery of new targets for drug development.
Métodos De Síntesis
The synthesis of BTB-TFM involves the reaction of 3-(trifluoromethyl)aniline with 2-bromo-3,4,5-trimethoxybenzoic acid in the presence of a coupling agent. The resulting intermediate is then subjected to a reaction with thionyl chloride followed by reaction with ammonia to obtain the final product.
Aplicaciones Científicas De Investigación
BTB-TFM has been extensively used in scientific research as a tool to study the function and regulation of various proteins. It is commonly used as a ligand for the E3 ubiquitin ligase, which is involved in the regulation of protein degradation. BTB-TFM is also used to study the function of the transcription factor, which plays a crucial role in gene expression.
Propiedades
IUPAC Name |
2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BrF3NO4/c1-24-12-8-11(13(18)15(26-3)14(12)25-2)16(23)22-10-6-4-5-9(7-10)17(19,20)21/h4-8H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFAXLQSQPWSLRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BrF3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-3,4,5-trimethoxy-N-[3-(trifluoromethyl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-furylmethyl)-2-(3-{[1-(3-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)acetamide](/img/structure/B4891933.png)
![N~2~-(2-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891941.png)

![(1-{1-[4-(1H-pyrazol-1-ylmethyl)benzyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4891950.png)


![7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-8-(dimethylamino)-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4891969.png)
![5-{2-[(4-iodobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4891975.png)
![ethyl N-(4-{[4-({[amino(imino)methyl]amino}sulfonyl)phenyl]amino}-4-oxobutanoyl)-4-nitrophenylalaninate](/img/structure/B4891977.png)
![2-[(cyanomethyl)thio]-4-(4-ethoxy-3-methoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B4891985.png)

![N-({[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)pentanamide](/img/structure/B4892010.png)
![N-{3-[(4-butoxybenzoyl)amino]phenyl}-2,4-dichlorobenzamide](/img/structure/B4892015.png)
![[1-(4,5-dimethoxy-2-nitrobenzyl)-2-piperidinyl]methanol](/img/structure/B4892023.png)